molecular formula C15H21ClN2O2 B1394425 (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride CAS No. 1217459-01-2

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B1394425
CAS No.: 1217459-01-2
M. Wt: 296.79 g/mol
InChI Key: TVAHGEGQQTUDGN-GBWFEORMSA-N
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Description

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused with an oxazolidinone moiety, and a phenyl group attached to the piperidine ring.

Scientific Research Applications

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as a building block in the synthesis of complex organic molecules for various industrial applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.

    Final Assembly and Hydrochloride Formation: The final step involves the coupling of the piperidine and oxazolidinone rings, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-4-Methyl-5-phenyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one hydrochloride
  • (3R,4R,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride

Uniqueness

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and oxazolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4R,5S)-4-methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-11-14(12-5-3-2-4-6-12)19-15(18)17(11)13-7-9-16-10-8-13;/h2-6,11,13-14,16H,7-10H2,1H3;1H/t11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAHGEGQQTUDGN-GBWFEORMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1C2CCNCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)N1C2CCNCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 2
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 3
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 4
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 5
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 6
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride

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